1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid 1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2309468-51-5
VCID: VC4418749
InChI: InChI=1S/C12H15N3O2/c1-4-8-6-9(12(16)17)10-7(3)14-15(5-2)11(10)13-8/h6H,4-5H2,1-3H3,(H,16,17)
SMILES: CCC1=CC(=C2C(=NN(C2=N1)CC)C)C(=O)O
Molecular Formula: C12H15N3O2
Molecular Weight: 233.271

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 2309468-51-5

Cat. No.: VC4418749

Molecular Formula: C12H15N3O2

Molecular Weight: 233.271

* For research use only. Not for human or veterinary use.

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid - 2309468-51-5

Specification

CAS No. 2309468-51-5
Molecular Formula C12H15N3O2
Molecular Weight 233.271
IUPAC Name 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H15N3O2/c1-4-8-6-9(12(16)17)10-7(3)14-15(5-2)11(10)13-8/h6H,4-5H2,1-3H3,(H,16,17)
Standard InChI Key WECJIZTWHCBWCY-UHFFFAOYSA-N
SMILES CCC1=CC(=C2C(=NN(C2=N1)CC)C)C(=O)O

Introduction

Chemical Structure and Nomenclature

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the pyrazolopyridine class, characterized by a fused bicyclic system comprising pyrazole and pyridine rings. The IUPAC name reflects substitutions at positions 1, 3, 4, and 6:

  • Position 1: Diethyl group (-CH₂CH₃)₂

  • Position 3: Methyl group (-CH₃)

  • Position 4: Carboxylic acid (-COOH)

  • Position 6: Ethyl group (-CH₂CH₃)

The molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.31 g/mol (calculated using PubChem’s molecular weight algorithm ). Substitutions at these positions influence electronic distribution, solubility, and intermolecular interactions, as observed in structurally similar compounds like methyl pyrazolo[1,5-a]pyridine-3-carboxylate (PubChem CID: 14642212) .

Synthesis and Derivative Formation

Core Pyrazolopyridine Synthesis

Pyrazolopyridines are typically synthesized via cyclocondensation reactions. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 29274-28-0) is prepared by treating pyrazole-3-carboxamide with phosphorus oxychloride . Analogous methods may apply to the target compound, with ethyl and methyl groups introduced via alkylation or nucleophilic substitution.

Functionalization Strategies

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors, such as methyl pyrazolo[1,5-a]pyridine-3-carboxylate , under acidic or basic conditions yields carboxylic acid derivatives.

  • Alkyl Group Addition: Ethyl and methyl groups are incorporated using alkyl halides in the presence of bases like potassium carbonate .

Table 1: Representative Synthetic Intermediates for Pyrazolopyridines

IntermediateCAS NumberMolecular FormulaKey ReagentsReference
4-Chloro-1H-pyrazolo[3,4-b]pyridine29274-28-0C₆H₄ClN₃PCl₅, DMF
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate63237-84-3C₉H₈N₂O₂Methyl chloroformate

Pharmacological and Biological Relevance

Pyrazolopyridines are prominent in medicinal chemistry due to their bioisosteric relationship with purines. While direct studies on 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid are absent, analogs demonstrate diverse activities:

Kinase Inhibition

Compounds like 5-cyclopropyl-2-{1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-4-amine (PubChem CID: 9798973) exhibit kinase inhibitory properties, suggesting potential anticancer applications .

Analytical Characterization

Spectroscopic Data

  • NMR: Pyrazolopyridine protons typically resonate between δ 7.0–9.0 ppm (aromatic region), with ethyl groups appearing as quartets (δ 1.2–1.5 ppm) and triplets (δ 2.4–2.7 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 259.31 (M⁺), with fragmentation patterns indicating loss of COOH (-45 Da) and ethyl groups (-28 Da) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates pyrazolopyridine derivatives, as demonstrated for 1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid .

Applications in Drug Discovery

The structural versatility of pyrazolopyridines positions them as key scaffolds for:

  • Kinase Inhibitors: Modulating cancer pathways via ATP-binding site competition .

  • Antimicrobial Agents: Targeting bacterial dihydrofolate reductase .

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